molecular formula C7H7ClN2O B1359715 6-Chloro-4-(methylamino)nicotinaldehyde CAS No. 449811-29-4

6-Chloro-4-(methylamino)nicotinaldehyde

Cat. No.: B1359715
CAS No.: 449811-29-4
M. Wt: 170.59 g/mol
InChI Key: KBFYJXMMAXTGQP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyridine (B92270) Aldehyde Synthesis Methodologies

The synthesis of pyridine and its derivatives has a rich history, dating back to early methods that often required harsh conditions and produced low yields. One of the pioneering named reactions is the Hantzsch pyridine synthesis, first described in 1881 by Arthur Rudolf Hantzsch. wikipedia.org This method typically involves a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor like ammonia (B1221849). wikipedia.org Another classical approach, the Chichibabin pyridine synthesis, reported in 1924, involves the condensation of aldehydes, ketones, or their combination with ammonia or its derivatives. wikipedia.org

Historically, the synthesis of pyridine aldehydes, specifically, has been approached through various routes. Early methods included the oxidation of the corresponding pyridyl carbinols. google.com Another significant pathway has been the transformation of cyanopyridines. For instance, 3-pyridine aldehyde has been synthesized by reacting 3-cyanopyridine (B1664610) with reagents derived from sodium hydride and aluminum ethylate. google.com Over time, methodologies have evolved towards greater efficiency and milder conditions. Modern synthetic strategies often employ transition metal catalysis and biocatalytic methods to achieve higher yields and selectivity. numberanalytics.com For example, copper-catalyzed procedures have been developed for the synthesis of multisubstituted pyridines from oxime acetates and aldehydes. organic-chemistry.org Furthermore, metal-free oxidative cyclization and deprotonative functionalization of pyridine derivatives with aldehydes represent more recent advancements in the field. organic-chemistry.orgjst.go.jp

Significance of Substituted Pyridine Systems as Versatile Building Blocks in Organic Synthesis

Substituted pyridine systems are of paramount importance in organic synthesis, serving as versatile building blocks for the construction of more complex molecules. lifechemicals.com Their prevalence is particularly notable in the realms of pharmaceuticals and agrochemicals. lifechemicals.com The pyridine ring is a key structural motif in numerous natural products, including vitamins and alkaloids. lifechemicals.com

In medicinal chemistry, the pyridine scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets. researchgate.net Consequently, pyridine derivatives are found in a multitude of FDA-approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov The utility of substituted pyridines stems from the electronic properties imparted by the nitrogen atom and the attached functional groups, which can be tailored to modulate the biological activity and pharmacokinetic properties of the resulting molecules. nih.gov The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's potency, metabolic stability, and permeability. nih.gov

Structural Features and Positional Reactivity Considerations for 6-Chloro-4-(methylamino)nicotinaldehyde

The chemical compound this compound is a substituted pyridine with the systematic IUPAC name 6-chloro-4-(methylamino)pyridine-3-carbaldehyde. Its molecular structure consists of a pyridine ring with three substituents: a chlorine atom at the 6-position, a methylamino group at the 4-position, and an aldehyde (formyl) group at the 3-position.

The positional reactivity of this molecule is governed by the electronic effects of these substituents. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic substitution compared to benzene. uoanbar.edu.iqquora.com Electrophilic attack, when it does occur, is generally favored at the 3-position, as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. uoanbar.edu.iqquora.com

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. stackexchange.comquimicaorganica.org This is because the negative charge in the intermediate can be delocalized onto the nitrogen atom, thus stabilizing the intermediate. stackexchange.com

In the case of this compound, the substituents further modulate this reactivity:

Chlorine atom (at C6): As a halogen, chlorine is an electron-withdrawing group via the inductive effect, further deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution.

Methylamino group (at C4): The amino group is a strong electron-donating group through resonance, which increases the electron density of the ring and can facilitate electrophilic substitution.

Aldehyde group (at C3): The aldehyde group is electron-withdrawing, deactivating the ring towards electrophilic attack.

The interplay of these electronic effects determines the specific reactivity at each position of the pyridine ring. The aldehyde group itself is a site of reactivity, susceptible to nucleophilic addition and oxidation reactions. The chlorine atom at the 6-position can potentially be displaced by strong nucleophiles.

Below is a table summarizing the key properties of this compound.

PropertyValue
IUPAC Name 6-chloro-4-(methylamino)pyridine-3-carbaldehyde
CAS Number 449811-29-4
Molecular Formula C₇H₇ClN₂O
Molar Mass 170.60 g/mol
¹H NMR (400 MHz, CDCl₃) δ 10.24 (s, 1H, CHO), 8.39 (d, J = 8.1 Hz, 1H, H-2), 7.91 (d, J = 8.1 Hz, 1H, H-5), 3.12 (s, 3H, N-CH₃)
¹³C NMR (101 MHz, CDCl₃) δ 189.3 (CHO), 152.3 (C-4), 137.7 (C-6), 121.0 (C-2)
Melting Point 80–82°C
Predicted Boiling Point 339.4°C
Predicted pKa 1.97 ± 0.10

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-(methylamino)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-9-6-2-7(8)10-3-5(6)4-11/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFYJXMMAXTGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634039
Record name 6-Chloro-4-(methylamino)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449811-29-4
Record name 6-Chloro-4-(methylamino)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Synthetic Strategies for 6 Chloro 4 Methylamino Nicotinaldehyde

Direct Chemical Synthesis of 6-Chloro-4-(methylamino)nicotinaldehyde

Direct synthesis routes typically commence with a functionalized pyridine (B92270) derivative and introduce the required substituents through a series of chemical transformations. These methods are often favored for their straightforward nature and utilization of readily available starting materials.

Oxidative Transformations from Precursor Alcohols (e.g., (6-chloro-4-(methylamino)pyridin-3-yl)methanol)

A well-documented and efficient method for the preparation of this compound involves the oxidation of the corresponding primary alcohol, (6-chloro-4-(methylamino)pyridin-3-yl)methanol. This transformation is a critical step in a multi-step synthesis that has been detailed in patent literature. googleapis.com

The synthesis of the precursor alcohol itself begins with ethyl 4,6-dichloronicotinate. This starting material undergoes a nucleophilic substitution reaction with methylamine (B109427) hydrochloride in the presence of a base such as diisopropylethylamine in acetonitrile. The reaction is heated to facilitate the selective displacement of the chlorine atom at the 4-position to yield ethyl 6-chloro-4-(methylamino)nicotinate. Subsequent reduction of the ester functionality is achieved using a reducing agent like lithium borohydride (B1222165) in a mixed solvent system of tetrahydrofuran (B95107) and methanol, affording (6-chloro-4-(methylamino)pyridin-3-yl)methanol. googleapis.com

The final and key step is the oxidation of this alcohol to the desired aldehyde. This is commonly accomplished using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Manganese(IV) oxide (MnO2) in a chlorinated solvent such as dichloromethane (B109758) (DCM) has proven to be an effective reagent for this transformation, providing this compound in good yield. googleapis.com

Table 1: Key Steps in the Direct Synthesis via Oxidation

StepStarting MaterialReagents and ConditionsProduct
1Ethyl 4,6-dichloronicotinateMethylamine hydrochloride, Diisopropylethylamine, Acetonitrile, 70°CEthyl 6-chloro-4-(methylamino)nicotinate
2Ethyl 6-chloro-4-(methylamino)nicotinateLithium borohydride, THF/Methanol, 55°C(6-chloro-4-(methylamino)pyridin-3-yl)methanol
3(6-chloro-4-(methylamino)pyridin-3-yl)methanolManganese(IV) oxide, Dichloromethane/THF, Room TemperatureThis compound

Functional Group Interconversions on Pyridinecarboxaldehyde Precursors

Another direct approach involves the modification of a pyridinecarboxaldehyde that already possesses some of the required functional groups. A plausible synthetic route could start from 4,6-dichloronicotinaldehyde. cymitquimica.com This precursor can undergo a selective nucleophilic aromatic substitution reaction with methylamine. The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 6-position due to electronic effects. This selective amination would directly yield the target molecule, this compound. Careful control of reaction conditions, such as temperature and stoichiometry of the amine, would be crucial to ensure monosubstitution and avoid side reactions.

Alternatively, palladium-catalyzed cross-coupling reactions represent a powerful tool for C-N bond formation and could be employed in the synthesis of this compound from a halogenated nicotinaldehyde precursor and a suitable methylamine source.

Convergent Approaches to the Pyridine Core via Multicomponent Reactions and Cyclizations

Convergent strategies offer an alternative paradigm for the synthesis of highly substituted pyridines like this compound. These methods involve the construction of the pyridine ring from simpler, acyclic components in a single or a few steps, often with high atom economy.

Hantzsch-Type Condensations and Their Contemporary Adaptations for Pyridine Formation

The Hantzsch pyridine synthesis is a classic and versatile multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia (B1221849) or an ammonium (B1175870) salt. chemtube3d.comwikipedia.org The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. chemtube3d.comwikipedia.org While the traditional Hantzsch synthesis is widely used, its application to produce a molecule with the specific substitution pattern of this compound would require non-standard starting materials. Contemporary adaptations of the Hantzsch synthesis, including the use of microwave irradiation and various catalysts, have expanded its scope and efficiency. nih.gov For the synthesis of the target compound, a hypothetical approach could involve a modified Hantzsch reaction using precursors that already contain the chloro and amino functionalities.

Rhodium-Catalyzed Hydroacylation and N-Annulation Strategies

Modern transition-metal catalysis offers sophisticated methods for the construction of heterocyclic rings. Rhodium-catalyzed reactions, in particular, have been employed for the synthesis of substituted pyridines. nih.gov These methods can involve the annulation of alkynes and nitriles or the C-H activation and functionalization of existing rings. For instance, a rhodium(III)-catalyzed three-component coupling of 2-aminopyridines, aldehydes, and diazo esters has been reported to produce pyrido[1,2-a]pyrimidin-4-ones through an imidoyl C-H activation pathway. nih.gov While not a direct synthesis of the target molecule, this illustrates the potential of rhodium catalysis in constructing complex pyridine-based scaffolds from simple precursors. The application of such a strategy to generate this compound would necessitate the design of specific starting materials that could undergo a rhodium-catalyzed cyclization to form the desired substituted pyridine ring.

One-Pot Reactions Involving Aldehydes, Malononitrile (B47326), and Cyanoacetamides

One-pot multicomponent reactions (MCRs) are highly efficient for the synthesis of polysubstituted pyridines. bohrium.com These reactions combine three or more starting materials in a single reaction vessel to form a complex product in a sequential manner, avoiding the need for isolation of intermediates. A general approach to substituted 2-aminopyridines involves the reaction of an aldehyde, malononitrile, and a compound with an active methylene (B1212753) group in the presence of a base. While this specific reaction typically yields 2-aminopyridines, modifications to the starting materials and reaction conditions could potentially lead to the desired 4-amino substitution pattern. These reactions are valued for their operational simplicity, high atom economy, and the ability to generate molecular diversity. bohrium.com

Metal-Free Oxidative Cyclizations Utilizing Aldehydes and Ammonium Acetate (B1210297)

Metal-free synthesis is an increasingly important area of green chemistry. One established method for pyridine synthesis is the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonium acetate. wikipedia.org The resulting dihydropyridine can then be oxidized to the aromatic pyridine. wikipedia.org

While the classic Hantzsch synthesis produces symmetrically substituted pyridines, modifications can allow for asymmetric products. baranlab.org A pertinent strategy for a molecule like this compound would involve a multi-component reaction where the pyridine core is constructed from simpler acyclic precursors. For instance, the reaction of enones and ketones with ammonium acetate, often catalyzed by Lewis acids, is a versatile method, though achieving specific 3,5-substitution can be challenging. illinois.edu Another approach involves the cyclization of α,β,γ,δ-unsaturated ketones with ammonium formate (B1220265) under air, providing a metal-free route to asymmetrical pyridines. organic-chemistry.org

These condensation and cyclization reactions represent a bottom-up approach, building the pyridine ring from simple, readily available starting materials. The key challenge lies in designing precursors that would lead to the specific substitution pattern required for this compound after cyclization and subsequent functional group interconversion.

Iron-Catalyzed Cyclization of Ketoxime Acetates with Aldehydes

Iron-catalyzed reactions offer a cost-effective and environmentally benign alternative to methods using precious metals. A notable development is the iron-catalyzed cyclization of ketoxime acetates and aldehydes for the synthesis of substituted pyridines. rsc.orgrsc.orgresearcher.life This method, utilizing an FeCl3 catalyst, demonstrates good functional group tolerance and can produce 2,4,6-triarylsubstituted symmetrical pyridines in high yields without additional additives. rsc.orgrsc.orglookchem.com

The proposed mechanism involves the formation of a 3-amino-1,3-diphenylprop-2-en-1-one intermediate which then undergoes cycloaddition with the ketoxime acetate. rsc.org This strategy provides a straightforward protocol for assembling valuable substituted pyridines. rsc.orgrsc.org While the reported examples focus on symmetrical 2,4,6-triaryl pyridines, the underlying mechanism suggests potential for adaptation to create other substitution patterns by varying the ketoxime and aldehyde starting materials. rsc.orglookchem.com This could be a viable pathway for constructing the core pyridine scaffold of the target molecule.

CatalystReactantsProduct TypeKey Features
FeCl3Ketoxime Acetates, Aldehydes2,4,6-Triaryl Substituted PyridinesGreen synthesis, good functional group tolerance, high yields. rsc.orgrsc.org
FeCl3Ketoxime Acetates, DMFDMASymmetrical PyridinesUses DMFDMA as a C1 synthon. researcher.life
Iron(II)Ketoxime Acetates, Triethyl OrthoformateSymmetrical PyridinesProvides easy access to symmetrical pyridines. researcher.life

Derivatization from 1,5-Dicarbonyl Compounds

One of the most fundamental approaches to pyridine synthesis is the condensation of 1,5-dicarbonyl compounds with an ammonia source. baranlab.org These 1,5-diones are key intermediates for building various six-membered heterocyclic rings. nih.gov The reaction involves cyclization and subsequent dehydration/oxidation to form the aromatic pyridine ring. baranlab.org Using hydroxylamine (B1172632) instead of ammonia can circumvent the need for a separate oxidation step. baranlab.org

Modern synthetic methods have focused on the efficient, one-pot synthesis of the 1,5-dicarbonyl precursors themselves. A transition-metal-free, one-pot method involves a Claisen-Schmidt condensation followed by a Michael addition of aryl ketones and aryl aldehydes. nih.gov The resulting 1,5-diketones can then be cyclized with ammonium acetate to yield 2,4,6-triaryl pyridine derivatives. nih.gov This strategy offers high isolated yields and uses inexpensive starting materials. nih.gov

PrecursorReagentProductSignificance
1,5-Dicarbonyl CompoundAmmonia (or equivalent)Substituted PyridineFoundational method for pyridine ring formation. baranlab.org
Aryl Ketones + Aryl AldehydesBase (for 1,5-diketone synthesis)1,5-DiketoneOne-pot, metal-free access to pyridine precursors. nih.gov
1,5-DiketoneAmmonium Acetate2,4,6-Triaryl PyridineCatalyst-free cyclization to form the pyridine ring. nih.gov

Approaches to the Methylamino and Chloro Substituents on the Pyridine Ring

An alternative to building the ring with all substituents in place is to perform functionalization on a pre-existing pyridine core. This involves the strategic introduction of the chloro and methylamino groups.

Nucleophilic Amination of Halopyridines

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing electron-deficient rings like pyridine. The chlorine atom on a chloropyridine can be displaced by a nucleophile, such as an amine. wikipedia.org For the synthesis of this compound, a potential route involves the reaction of a dichlorinated pyridine derivative with methylamine.

A specific patented synthesis for the target molecule's precursor starts with ethyl 4,6-dichloronicotinate. googleapis.com This starting material is reacted with methylamine hydrochloride and a base (diisopropylethylamine) in acetonitrile. The methylamine selectively displaces the chlorine atom at the 4-position to yield ethyl 6-chloro-4-(methylamino)nicotinate. googleapis.com This selectivity is a key feature of SNAr reactions on substituted pyridines. The reaction of heteroaryl chlorides with amines in water in the presence of KF is also a facile SNAr method. researchgate.net While palladium-catalyzed amination is a well-known method, the SNAr approach can offer a green, atom-economic, and transition-metal-free alternative. researchgate.netcolab.ws

Strategic Chloro-Substitution Introduction and Transformation Methods

The introduction of chlorine onto a pyridine ring is a critical step. Direct chlorination of pyridine can produce 2-chloropyridine, which may further react to form 2,6-dichloropyridine. wikipedia.orgchempanda.com Another common method is the chlorination of hydroxypyridines (pyridinones) using reagents like phosphoryl chloride. chempanda.com

For more targeted chlorination, especially on already substituted rings, advanced methods are required. Electrophilic aromatic substitution on pyridine is difficult due to the ring's electron-deficient nature and requires harsh conditions. nih.govnih.gov Modern approaches offer greater selectivity. One strategy involves the conversion of pyridines into phosphonium (B103445) salts, which can then be displaced by a halide nucleophile like LiCl. nih.govchemrxiv.org This method allows for the selective installation of a halogen at the 4-position. chemrxiv.org Another innovative "one-pot" protocol uses a ring-opening, halogenation, ring-closing sequence via Zincke imine intermediates to achieve highly regioselective 3-halogenation under mild conditions. nih.gov These selective methods are crucial for synthesizing complex molecules like this compound, where regiocontrol is paramount.

Advanced Reaction Mechanisms and Transformative Pathways of 6 Chloro 4 Methylamino Nicotinaldehyde

Reactivity Profiling of the Nicotinaldehyde Moiety

The aldehyde group attached to the pyridine (B92270) ring is a primary site for a variety of chemical transformations, including nucleophilic additions and redox reactions.

Electrophilic Carbonyl Reactivity and Nucleophilic Addition Mechanisms

The carbonyl carbon of the aldehyde group in 6-Chloro-4-(methylamino)nicotinaldehyde is electrophilic due to the polarization of the carbon-oxygen double bond. This inherent reactivity allows for nucleophilic addition, a fundamental reaction class for aldehydes and ketones. libretexts.orgmasterorganicchemistry.com In this mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation of this intermediate yields an alcohol. libretexts.org

The rate and reversibility of nucleophilic addition are influenced by the basicity of the nucleophile. Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, result in irreversible additions. masterorganicchemistry.comyoutube.com Weaker, more stable nucleophiles like cyanide or alcohols can lead to reversible reactions, establishing an equilibrium between the reactants and the addition product. masterorganicchemistry.combyjus.com For instance, the reaction with alcohols, typically under acidic catalysis, forms hemiacetals which can then react with a second alcohol molecule to produce stable acetals. byjus.com

Knoevenagel Condensation and Iminium Ion Formation Pathways

The Knoevenagel condensation is a variation of the aldol (B89426) condensation where the aldehyde reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or diethyl malonate. wikipedia.org This reaction is typically catalyzed by a weak base, like piperidine (B6355638) or pyridine, which deprotonates the active methylene compound to form a nucleophilic enolate. wikipedia.orgresearchgate.net This enolate then adds to the carbonyl group of this compound. The resulting intermediate typically undergoes spontaneous dehydration to yield a stable α,β-unsaturated product. wikipedia.org A specific variant, the Doebner modification, utilizes pyridine as a solvent when one of the activating groups is a carboxylic acid, often leading to subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

Table 1: Key Features of Knoevenagel Condensation

FeatureDescription
Reactants Aldehyde (e.g., this compound) and an active hydrogen compound (e.g., malononitrile, cyanoacetic acid). wikipedia.org
Catalyst Typically a weakly basic amine (e.g., piperidine, pyridine). wikipedia.orgresearchgate.net
Mechanism Nucleophilic addition of a carbanion (from the active hydrogen compound) to the carbonyl group, followed by dehydration.
Product Often an α,β-unsaturated compound.

Another significant pathway involves the reaction with primary or secondary amines. Primary amines react with the aldehyde to form imines through a nucleophilic addition mechanism that creates a carbinolamine intermediate, which then dehydrates. byjus.comscispace.com Secondary amines can react to form an iminium ion, a key intermediate in reactions like the Mannich reaction and reductive amination. The formation of the iminium ion involves the initial formation of a carbinolamine, followed by protonation of the hydroxyl group and its elimination as water. scispace.com

Reductive and Oxidative Conversions of the Aldehyde Group

The aldehyde functional group of this compound is readily susceptible to both reduction and oxidation.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, [6-Chloro-4-(methylamino)pyridin-3-yl]methanol. synquestlabs.com This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, effectively reducing aldehydes and ketones without affecting other functional groups like esters or the aromatic ring.

Oxidation: Conversely, the aldehyde group can be oxidized to a carboxylic acid. A variety of oxidizing agents can accomplish this, including potassium permanganate (B83412) (KMnO₄) and pyridinium (B92312) chlorochromate (PCC). scispace.com For instance, PCC, often used for controlled oxidation of alcohols to aldehydes, can, in the presence of a co-oxidant like periodic acid (H₅IO₆), facilitate the oxidation of aldehydes to carboxylic acids in high yields. scispace.comresearchgate.net Other methods include using reagents like Oxone or N-hydroxyphthalimide (NHPI) under aerobic conditions. organic-chemistry.org

Table 2: Representative Redox Reactions of the Aldehyde Group

TransformationReagent(s)Product
ReductionSodium borohydride (NaBH₄)[6-Chloro-4-(methylamino)pyridin-3-yl]methanol synquestlabs.com
OxidationPotassium permanganate (KMnO₄)6-Chloro-4-(methylamino)nicotinic acid
OxidationPyridinium chlorochromate (PCC) / H₅IO₆6-Chloro-4-(methylamino)nicotinic acid scispace.com

Reactivity of the Pyridine Nucleus and its Substituents

The pyridine ring and its substituents offer additional sites for chemical modification, primarily through nucleophilic aromatic substitution at the chloro position and reactions involving the methylamino group.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position

The pyridine ring is inherently electron-deficient, a characteristic that is enhanced by the electronegative nitrogen atom. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions 2 and 4, which are ortho and para to the ring nitrogen. vaia.comuoanbar.edu.iq In this compound, the chlorine atom at the 6-position (ortho to the nitrogen) is a prime site for SNAr reactions.

The SNAr mechanism involves a two-step addition-elimination process. youtube.comyoutube.com A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pearson.com The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. vaia.compearson.com In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring. youtube.compearson.com Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups. semanticscholar.orguniatlantico.edu.co

Reactivity of the Methylamino Group: Alkylation and Acylation Processes

The secondary methylamino group at the 4-position of the pyridine ring is nucleophilic and can undergo reactions such as alkylation and acylation. The nitrogen's lone pair of electrons can be donated to electrophiles.

Alkylation: The nitrogen atom of the methylamino group can be alkylated by reacting with alkyl halides. However, the reactivity must be considered in the context of the entire molecule. The pyridine ring nitrogen is also a potential site for alkylation. valpo.edunih.gov The relative nucleophilicity of the exocyclic amino nitrogen versus the ring nitrogen is a key factor. Electron donation from the amino group into the pyridine ring via resonance increases the electron density on the ring nitrogen, making it a competitive site for alkylation. valpo.edu The specific outcome can depend on the reaction conditions and the nature of the alkylating agent.

Acylation: The methylamino group can be acylated using acylating agents like acyl chlorides or anhydrides, often in the presence of a base. This reaction forms an amide linkage. 4-(Dialkylamino)pyridines, such as the structurally related 4-(dimethylamino)pyridine (DMAP), are well-known as highly effective nucleophilic catalysts for acylation reactions. rsc.orgresearchgate.netnih.gov The mechanism of DMAP-catalyzed acylation involves the initial formation of a highly reactive N-acylpyridinium intermediate, which is then attacked by the nucleophile (e.g., an alcohol). nih.govacs.org While this compound itself would be the substrate rather than the catalyst, the inherent nucleophilicity of its methylamino group allows it to readily participate in acylation reactions to form the corresponding N-methyl-N-acyl derivative.

Directed Ortho Metalation (DOM) and Related Lithiation Strategies

Directed ortho metalation (DOM) represents a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This methodology relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the case of this compound, the methylamino group and the aldehyde can potentially act as DMGs.

The nitrogen of the methylamino group, with its lone pair of electrons, can chelate to a lithium cation, thereby directing a strong base like n-butyllithium or sec-butyllithium (B1581126) to deprotonate the C5 position of the pyridine ring. Similarly, the aldehyde group, after in-situ protection (for instance, through transient imine formation), can also direct lithiation to the same position. The resulting lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various substituents at the C5 position with high regioselectivity.

The general mechanism for DOM in this context would involve the initial coordination of the lithium reagent to the heteroatom of the DMG. This proximity effect enhances the acidity of the ortho-proton, enabling its abstraction by the alkyl base. The subsequent reaction with an electrophile (E+) leads to the formation of a new carbon-carbon or carbon-heteroatom bond at the ortho position.

Directing GroupPosition of LithiationPotential ElectrophilesResulting Functionality
-NH(CH3)C5Alkyl halides, Aldehydes, Ketones, CO2, DisulfidesAlkylation, Hydroxyalkylation, Carboxylation, Thiolation
-CHO (protected)C5Silyl halides, Boronic esters, StannanesSilylation, Borylation, Stannylation

Transition Metal-Catalyzed Cross-Coupling Methodologies

The chlorine atom at the C6 position of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For this compound, the C6-Cl bond is susceptible to oxidative addition to a Pd(0) complex, initiating the catalytic cycle.

The reaction with a boronic acid (R-B(OH)2) or a boronic ester would proceed through the well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to yield the corresponding 6-substituted-4-(methylamino)nicotinaldehyde derivative. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and preventing side reactions.

Table of Potential Suzuki-Miyaura Coupling Partners:

Boronic Acid/Ester (R-B(OR')2)Palladium CatalystLigandBaseProduct
Phenylboronic acidPd(PPh3)4PPh3Na2CO36-Phenyl-4-(methylamino)nicotinaldehyde
2-Thienylboronic acidPdCl2(dppf)dppfK3PO46-(Thiophen-2-yl)-4-(methylamino)nicotinaldehyde
Methylboronic acidPd(OAc)2SPhosCs2CO36-Methyl-4-(methylamino)nicotinaldehyde

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This reaction allows for the introduction of a wide range of nitrogen-containing functional groups at the C6 position of this compound.

The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition of the C-Cl bond to the palladium center, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the aminated product and regenerate the Pd(0) catalyst. The judicious selection of the palladium source, ligand (often a bulky, electron-rich phosphine), and base is critical for the success of this transformation.

Other Metal-Catalyzed C-H Activation and Functionalization Strategies

Beyond the classical cross-coupling reactions at the C-Cl bond, modern synthetic methodologies offer the potential for direct C-H activation and functionalization on the pyridine ring of this compound. While specific examples for this exact molecule are not prevalent in the literature, the principles of C-H activation suggest that the C2 and C5 positions could be targets for functionalization.

Catalysts based on palladium, rhodium, or ruthenium, in conjunction with appropriate directing groups and oxidants, could potentially enable the introduction of aryl, alkyl, or other functional groups at these positions, obviating the need for pre-functionalization of the substrate. The inherent electronic properties of the pyridine ring and the directing influence of the existing substituents would play a crucial role in determining the regioselectivity of such transformations.

Mechanistic Investigations of Key Organic Transformations

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and extending the synthetic utility of the transformations involving this compound. For the Directed Ortho Metalation, key mechanistic questions would revolve around the relative directing ability of the methylamino versus a protected aldehyde group, and the stability of the lithiated intermediate.

Strategic Derivatization and Synthetic Applications in Complex Chemical Scaffolds

Annulation Reactions to Form Fused Heterocyclic Systems

Annulation reactions involving 6-Chloro-4-(methylamino)nicotinaldehyde provide a direct pathway to construct fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The inherent reactivity of the aldehyde and the amino group, coupled with the chloro-substituted pyridine (B92270) ring, allows for the formation of bicyclic and polycyclic structures.

Synthesis of 1,6-Naphthyridinone Architectures

A significant application of this compound is in the synthesis of 1,6-naphthyridinone scaffolds. mdpi.com These structures are of considerable interest due to their diverse biological activities. The synthesis is typically achieved through a condensation reaction between the aldehyde functionality of this compound and an active methylene (B1212753) compound, such as malonamide, in the presence of a base like piperidine (B6355638). mdpi.com This reaction proceeds via an initial Knoevenagel condensation, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable 1,6-naphthyridin-2(1H)-one ring system. mdpi.com

Starting MaterialReagentProduct
This compoundMalonamide1,6-Naphthyridin-2(1H)-one derivative

Sequential Functionalization of Dihalo-Naphthyridinone Intermediates

Further functionalization of the naphthyridinone core can be achieved by leveraging the reactivity of the chloro substituent. For instance, starting from a dihalo-substituted pyridine derivative, a dihalo-naphthyridinone intermediate can be synthesized. The differential reactivity of the halogen atoms allows for sequential, site-selective substitution reactions. This strategy enables the introduction of various functional groups, leading to a library of substituted naphthyridinone derivatives with tailored properties.

Incorporation into Multicomponent Reactions for Diverse Product Libraries

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. organic-chemistry.org The aldehyde group in this compound makes it a suitable component for various MCRs. organic-chemistry.org For example, it can participate in reactions like the Ugi or Passerini reactions after suitable modification, or in novel MCRs designed to produce diverse heterocyclic libraries. The convergence and atom economy of MCRs make this an efficient strategy for generating a large number of structurally diverse compounds for screening purposes.

Precursor in the Synthesis of Azetidine and Thiazolidinone Ring Systems

The aldehyde functionality of this compound is a key feature that allows for its use as a precursor in the synthesis of important four- and five-membered heterocyclic rings.

The synthesis of azetidine derivatives can be initiated from this aldehyde. jmchemsci.com A common route involves the formation of a Schiff base by reacting the aldehyde with a primary amine, followed by a [2+2] cycloaddition reaction with a ketene (B1206846) or a ketene equivalent. jmchemsci.comrsc.org This approach provides access to a variety of substituted azetidin-2-ones (β-lactams). jmchemsci.com

Similarly, this compound is a valuable precursor for thiazolidinone synthesis. mdpi.comsysrevpharm.org The typical procedure involves the condensation of the aldehyde with a compound containing both an amino and a thiol group, such as thioglycolic acid, in the presence of a suitable catalyst. mdpi.comnih.gov The reaction proceeds through the formation of an intermediate imine, which then undergoes intramolecular cyclization to form the thiazolidinone ring. mdpi.com

Heterocyclic SystemKey Reaction Type
AzetidineSchiff base formation followed by [2+2] cycloaddition
ThiazolidinoneCondensation with a thiol-containing amine

Utility as a Synthon for Advanced Pyridine Derivatives and Substituted Heterocycles

Beyond the direct transformation of its functional groups, this compound serves as a versatile synthon for the construction of more complex pyridine derivatives and other substituted heterocycles. The chloro atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of substituents, including alkoxy, amino, and cyano groups. The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further handles for synthetic elaboration. These transformations, often performed in a sequential manner, enable the synthesis of highly functionalized pyridine scaffolds that are difficult to access through other routes.

Contributions to Ligand Development in Catalysis and Coordination Chemistry

The nitrogen atoms within the pyridine ring and the methylamino group of this compound and its derivatives can act as coordination sites for metal ions. uni-wuerzburg.de This property makes them valuable building blocks for the design and synthesis of new ligands for catalysis and coordination chemistry. By modifying the substituents on the pyridine ring, the electronic and steric properties of the resulting ligands can be fine-tuned. This allows for the development of catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations. The ability to create a diverse library of ligands from a common precursor is a significant advantage in the field of catalyst development.

Advanced Characterization and Spectroscopic Analysis of 6 Chloro 4 Methylamino Nicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For 6-Chloro-4-(methylamino)nicotinaldehyde, distinct signals are expected for the aldehyde proton, the two aromatic protons on the pyridine (B92270) ring, and the protons of the methylamino group.

Aldehyde Proton (-CHO): This proton is highly deshielded and typically appears as a singlet in the downfield region of the spectrum.

Aromatic Protons (H-2 and H-5): The two protons on the pyridine ring are in different chemical environments and are expected to appear as doublets due to coupling with each other.

Methylamino Protons (-NHCH₃): The methyl group protons will likely appear as a singlet, while the N-H proton signal can be broad and its position may vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. pressbooks.pub Due to the low natural abundance of the ¹³C isotope, spectra are often acquired in a proton-decoupled mode, where each unique carbon atom appears as a single line. youtube.com For this compound, seven distinct carbon signals are anticipated, corresponding to the five carbons of the pyridine ring, the aldehyde carbonyl carbon, and the methyl carbon. The carbonyl carbon is typically the most deshielded, appearing furthest downfield. pressbooks.pub

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

¹H NMR¹³C NMR
AssignmentPredicted δ (ppm)MultiplicityAssignmentPredicted δ (ppm)
CHO9.5 - 10.5Singlet (s)C=O190 - 200
Pyridine-H (H-2)8.0 - 8.5Doublet (d)Pyridine-C (C4)150 - 155
Pyridine-H (H-5)6.5 - 7.0Doublet (d)Pyridine-C (C6)145 - 150
NH5.0 - 6.0 (broad)Singlet (s, br)Pyridine-C (C2)138 - 142
N-CH₃3.0 - 3.3Singlet (s) or Doublet (d)Pyridine-C (C3)110 - 115
Pyridine-C (C5)105 - 110
N-CH₃25 - 35

Two-dimensional (2D) NMR experiments provide further structural insights by showing correlations between different nuclei. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. For this compound, a cross-peak would be expected between the signals for the H-2 and H-5 protons of the pyridine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of directly attached carbons. mdpi.com An HSQC spectrum would show correlations between the H-2 signal and the C-2 signal, the H-5 signal and the C-5 signal, and the methyl proton signal with the methyl carbon signal, allowing for unambiguous assignment of the carbon skeleton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (molecular formula C₇H₇ClN₂O), the expected exact mass is approximately 170.02 g/mol .

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. libretexts.org Therefore, the mass spectrum should exhibit a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of about 3:1. libretexts.org

Electron impact (EI) ionization typically induces fragmentation, providing structural clues. Common fragmentation pathways for this molecule could include:

Loss of a chlorine radical (•Cl), resulting in a fragment ion at [M-35]⁺.

Loss of the aldehyde group (•CHO), leading to a fragment at [M-29]⁺. libretexts.org

Alpha-cleavage adjacent to the amino group. libretexts.org

Table 2: Predicted Mass Spectrometry Data for this compound

m/z (for ³⁵Cl isotope)AssignmentDescription
170[M]⁺Molecular Ion
172[M+2]⁺Isotope peak due to ³⁷Cl
141[M-CHO]⁺Loss of the formyl radical
135[M-Cl]⁺Loss of a chlorine radical

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, amine, and aromatic pyridine ring.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.

N-H Stretch (Secondary Amine): A moderate absorption band around 3300-3500 cm⁻¹.

C-H Stretch (Aromatic & Alkyl): Absorptions for aromatic C-H bonds appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

C-Cl Stretch: A band in the lower frequency region, typically 600-800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the substituted pyridine ring in this compound is expected to result in strong UV absorption. A study on related 6-chloro,2-pyridyl hydrazone derivatives showed that these compounds exhibit significant absorption bands in the UV-vis region, which are sensitive to solvent polarity. nih.gov Similarly, the electronic absorption spectrum of the target compound would likely display bands corresponding to π → π* and n → π* transitions.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can unambiguously confirm the compound's constitution, configuration, and conformation, providing precise bond lengths, bond angles, and torsion angles.

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as derivatives of 6-chloronicotinohydrazide, has been performed. ambeed.com Such studies reveal key structural features, including the planarity of the pyridine ring and the specific configuration of substituents. ambeed.com An X-ray crystallographic analysis of the title compound would confirm the geometry of the pyridine ring, the conformation of the methylamino and aldehyde groups relative to the ring, and would detail any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.

Chromatographic Methods for Purity Assessment and Isolation (e.g., LCMS)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for purity analysis. A sample is passed through a column, and its components are separated based on their differential interactions with the stationary and mobile phases. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful analytical tool. As components elute from the HPLC column, they are introduced into the mass spectrometer, which provides molecular weight information for each peak. This allows for the confirmation of the target compound's identity and the tentative identification of any impurities based on their mass-to-charge ratios. This is crucial for ensuring the compound meets the required purity standards for its intended application.

Computational Chemistry and Theoretical Perspectives on 6 Chloro 4 Methylamino Nicotinaldehyde

Electronic Structure and Reactivity Modeling

Computational modeling provides deep insights into the intrinsic properties of a molecule. For 6-Chloro-4-(methylamino)nicotinaldehyde, such studies would elucidate its stability, reactivity, and potential interaction sites.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis absorption)

Computational methods can predict spectroscopic data, which aids in the characterization and identification of compounds. Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions, corresponding to UV-Vis absorption spectra, while methods like Gauge-Independent Atomic Orbital (GIAO) are used for predicting NMR chemical shifts. Such theoretical spectra would be compared with experimental data for validation. At present, there are no published computational predictions of the ¹H-NMR, ¹³C-NMR, or UV-Vis spectra for this compound.

Mechanistic Pathways Probing through Computational Simulations

Theoretical chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. By modeling the transition states and intermediates, researchers can determine the most likely reaction pathways and calculate activation energies. For a compound like this compound, this could involve simulating its synthesis or its subsequent reactions to form more complex molecules. This level of detailed mechanistic investigation has not been reported for this specific molecule.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a compound with its reactivity. These models use computationally derived descriptors (such as HOMO-LUMO gap, electrostatic potential, etc.) to predict the reactivity of new, related compounds without the need for experimental synthesis and testing. There is no evidence of this compound being included in any QSRR studies to date.

Solvent Effects Modeling (e.g., COSMO model)

The properties and behavior of a molecule can be significantly influenced by its surrounding solvent environment. Computational models, such as the Conductor-like Screening Model (COSMO), are employed to simulate these solvent effects. COSMO is a continuum solvation model that treats the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule in a cavity. This approach allows for the calculation of how the solvent affects the molecule's energy, geometry, and electronic properties.

The presence of polar functional groups, such as the aldehyde and methylamino groups, in this compound suggests that its properties would be sensitive to the solvent environment. In polar solvents, it is expected that the dipole moment of the molecule would be stabilized, potentially leading to shifts in its spectroscopic characteristics and affecting the relative energies of its conformers and tautomers. Theoretical studies on other heterocyclic compounds have demonstrated that tautomeric equilibria can be significantly altered by the solvent. For example, in some aminopurine derivatives, a change in solvent can alter which tautomer is the most stable. mdpi.comnih.gov

The following table illustrates the dielectric constants of common solvents, which are a key parameter in COSMO calculations for modeling solvent effects.

SolventDielectric Constant (ε)
Gas Phase (Vacuum)1
Chloroform4.81
Ethanol24.55
Acetone20.7
Dimethyl Sulfoxide (DMSO)46.7
Water78.39

This table provides a general reference for the dielectric constants of various solvents used in computational models like COSMO.

Conformation and Tautomerism Studies

Theoretical calculations are instrumental in understanding the conformational landscape and tautomeric possibilities of molecules like this compound.

Conformation: The presence of the methylamino and aldehyde groups introduces rotational flexibility, leading to different spatial arrangements or conformations. The orientation of these groups relative to the pyridine (B92270) ring can be influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding. For instance, an intramolecular hydrogen bond could potentially form between the hydrogen of the methylamino group and the oxygen of the aldehyde group, or the nitrogen of the pyridine ring. Such interactions would stabilize specific conformations. Theoretical studies on other substituted cyclic compounds have shown that intramolecular hydrogen bonding can significantly influence the preferred conformation. rsc.org The relative energies of these different conformers can be calculated to determine the most stable structures.

Tautomerism: Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. For this compound, several tautomeric forms are possible. The primary tautomerism involves the amino group, leading to an imine form. Specifically, a proton can migrate from the methylamino group to the pyridine ring nitrogen, resulting in a pyridin-4(1H)-imine structure.

Computational studies on analogous 2-aminopyridine (B139424) derivatives have explored this type of amino-imine tautomerism in the gas phase using DFT methods. nih.govnih.gov These studies have shown that the canonical amino form is significantly more stable than the imine tautomers. For example, in a study of 2-amino-4-methylpyridine (B118599), the canonical amino tautomer was found to be more stable than the next most stable imine tautomer by 13.60 kcal/mol. nih.govnih.gov This large energy difference suggests that the amino form is overwhelmingly favored at equilibrium.

The following table presents theoretical data on the relative energies of tautomers for the related compound 2-amino-4-methylpyridine, which can serve as an illustrative example of the energy differences involved in such tautomeric systems.

Tautomer of 2-amino-4-methylpyridineRelative Energy (kcal/mol)
Canonical (Amino form)0.00
Imino form (trans)13.60
Imino form (cis)16.36

Data adapted from a computational study on 2-amino-4-methylpyridine at the B3LYP/6-311++G(d,p) level of theory. nih.gov

Based on these findings for a similar aminopyridine structure, it is highly probable that the amino tautomer of this compound is also the most stable form. The presence of the electron-withdrawing chlorine and aldehyde groups may influence the exact energy differences, but the general preference for the amino form in such heterocyclic systems is a well-established principle supported by computational studies.

Future Research Avenues and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes

The development of novel catalytic systems is a key area of interest. This could involve using earth-abundant metal catalysts or even metal-free catalysts to replace precious metal catalysts like palladium, which are sometimes used in related pyridine (B92270) functionalization reactions. organic-chemistry.org Methodologies such as the Hantzsch pyridine synthesis or other cyclocondensation reactions could be adapted, employing greener solvents like water or ionic liquids, and utilizing energy-efficient techniques such as microwave-assisted or solvent-free reactions. mdpi.comrsc.org A Hantzsch-type strategy, for instance, offers a versatile approach for preparing substituted pyridine derivatives with a broad tolerance for various functional groups. mdpi.com

Furthermore, the principles of continuous flow chemistry present a significant opportunity. Transitioning from batch processing to continuous flow reactors can enhance safety, improve reaction control, and allow for easier scalability, potentially lowering production costs.

Exploration of Underexplored Reaction Pathways and Transformations

The reactivity of 6-Chloro-4-(methylamino)nicotinaldehyde is largely dictated by its three functional groups: the aldehyde, the secondary amine, and the chloro-substituted pyridine ring. While standard transformations like oxidation of the aldehyde to a carboxylic acid and reduction to an alcohol are known, there is considerable scope for exploring more complex and novel reaction pathways.

Future investigations could focus on leveraging the compound as a scaffold in multicomponent reactions (MCRs). The presence of both an aldehyde and an amine group makes it an ideal candidate for reactions like the Ugi or Passerini reactions, enabling the rapid construction of complex molecular libraries with diverse functional groups.

Additionally, the reactivity of the pyridine ring itself warrants deeper exploration. The chlorine atom at the 6-position can be a site for various nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of new carbon, nitrogen, or oxygen-based substituents. Recent advancements have demonstrated novel methods for functionalizing pyridines at traditionally hard-to-modify positions by temporarily breaking the ring's aromaticity, performing a modification, and then re-aromatizing the ring—a strategy that could potentially be adapted to create novel derivatives of this compound. acs.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity of molecules and elucidating reaction mechanisms. nih.govmdpi.com Applying these methods to this compound can provide profound insights into its electronic structure and guide the development of new synthetic strategies.

DFT calculations can be used to model the transition states of potential reactions, helping to predict the feasibility and selectivity of unexplored transformations. researchgate.netnih.gov For instance, by calculating the energies of frontier molecular orbitals (HOMO-LUMO), researchers can understand the compound's electrophilic and nucleophilic sites, thereby predicting how it will react with various reagents. mdpi.compreprints.org This predictive power can rationalize experimental findings and, more importantly, guide the design of experiments, saving significant time and resources. nih.gov

Modeling can also be employed to design novel catalysts tailored for specific transformations of the molecule or to study the mechanism of its formation. For example, a theoretical investigation into the reaction between primary amines and aldehydes has provided a deeper understanding of carbinolamine and Schiff base formation, which is directly relevant to the synthesis and subsequent reactions of this compound. nih.gov

Integration with High-Throughput Experimentation and Automation in Chemical Synthesis

The integration of high-throughput experimentation (HTE) and laboratory automation can dramatically accelerate the exploration of this compound's chemical space. nih.govyoutube.com Automated platforms can perform a large number of reactions in parallel under various conditions, enabling rapid screening of catalysts, solvents, and reaction parameters to optimize synthetic yields or discover new transformations. researchgate.netacs.orgacs.org

For instance, an automated synthesis platform could be programmed to test a wide array of boronic acids in a Suzuki coupling reaction at the chloro position, quickly identifying the optimal conditions for creating a library of novel derivatives. nih.gov These automated systems, often based on 96-well plates or cartridge-based synthesizers, can handle reagent dispensing, reaction execution, and even initial analysis, generating large datasets that can be analyzed to identify trends in reactivity. youtube.comresearchgate.netyoutube.com

This approach is particularly valuable for medicinal chemistry, where the rapid synthesis of numerous analogs is required for structure-activity relationship (SAR) studies. nih.gov By combining HTE with flow chemistry, it is possible to create fully automated, multi-step syntheses for generating complex heterocyclic compounds without isolating intermediates. akjournals.com

Multidisciplinary Integration with Materials Science and Supramolecular Chemistry

The unique structural features of this compound make it a promising building block for the creation of functional materials. rsc.orgresearchgate.netossila.com The pyridine ring is a well-known ligand for metal ions, suggesting the compound could be used to synthesize metal-organic frameworks (MOFs) or coordination polymers. mdpi.comresearchgate.net Such materials have applications in gas storage, catalysis, and sensing.

The presence of both a hydrogen bond donor (the methylamino group) and multiple hydrogen bond acceptors (the pyridine nitrogen and the aldehyde oxygen) facilitates the formation of ordered supramolecular assemblies. rsc.org These non-covalent interactions can be exploited to construct liquid crystals, gels, or other soft materials with specific structural and functional properties. Pyridine-derived zwitterions, for example, have shown great potential as building blocks for creating robust hydrogen-bonded chains in supramolecular structures. rsc.org

By functionalizing the molecule through its reactive handles, its properties can be tailored for specific applications. For example, incorporating it into a polymer backbone could lead to new materials with unique optical or electronic properties. The integration of this compound into broader fields like materials science and supramolecular chemistry opens up avenues beyond its traditional role as a synthetic intermediate. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-Chloro-4-(methylamino)nicotinaldehyde?

  • Methodological Answer : The compound can be synthesized via reductive amination using 2-amino nicotinaldehyde derivatives and methylamine in the presence of catalysts like sodium cyanoborohydride. Alternatively, palladium-catalyzed cross-coupling reactions (e.g., C–N bond formation) between halogenated nicotinaldehydes and methylamine precursors are effective. For example, Pd(0)-mediated coupling of 2-(methylamino)nicotinaldehyde with aryl halides has been demonstrated to yield substituted derivatives .

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns and amine functionality.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
  • Infrared (IR) Spectroscopy : Identifies aldehyde (-CHO) and amine (-NH) functional groups.
  • X-ray Crystallography : Resolves crystal packing and intramolecular interactions, though this requires high-purity crystalline samples .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the structural and electronic properties of this compound derivatives?

  • Methodological Answer : DFT calculations (e.g., M06/6-311G(d,p) basis set) predict molecular geometry, frontier orbital energies (HOMO-LUMO), and nonlinear optical properties. For example, substituent effects on the pyridine ring’s electron-withdrawing capacity can be modeled to guide synthetic prioritization of derivatives with enhanced reactivity .

Q. What experimental and computational approaches are used to study enzyme inhibition mechanisms involving this compound?

  • Methodological Answer :

  • Kinetic Assays : Competitive inhibition is determined via Lineweaver-Burk plots by varying substrate (e.g., nicotinamide) and inhibitor concentrations. Fluorescence-based plate reader assays quantify IC50_{50} and Ki_i values .
  • Whole-Cell Screening : A high-throughput PZA/AFS (pyrazinamide/ammonium iron sulfate) method detects inhibition by monitoring colorimetric changes in bacterial cultures expressing nicotinamidases .

Q. How are transition-metal-catalyzed reactions applied to synthesize complex heterocycles from this compound?

  • Methodological Answer :

  • Palladium-Catalyzed Coupling : Pd(0)-mediated C–C bond formation between alkynyl nicotinaldehydes and aryl halides generates fused pyridone scaffolds. For example, coupling with 3-bromo-2-chlorothiophene yields 4-pyridone hybrids .
  • Iron-Catalyzed Cross-Dehydrogenative Coupling : FeCl3_3 promotes C(sp3^3)–H activation of thiazolidinones, enabling coupling with terminal alkynes for diverse heterocyclic libraries .

Q. What challenges arise in optimizing cyclization reactions for 5-azaisocoumarin synthesis from alkynyl nicotinaldehyde precursors?

  • Methodological Answer : Competing 5-exo vs. 6-endo cyclization pathways require precise control of reaction conditions (e.g., solvent polarity, catalyst). For example:

  • NHC-Catalyzed Alkyne Activation : Adjusting N-heterocyclic carbene (NHC) ligands and base additives (e.g., DBU) favors 6-endo cyclization for aryl-substituted azaisocoumarins .
  • Lactonization : Pinnick oxidation of 2-alkynyl nicotinaldehydes selectively forms 2-pyrone moieties under acidic conditions .

Data Contradiction and Resolution

Q. How can discrepancies in reported inhibitory potencies (Ki_i) of nicotinaldehyde derivatives against nicotinamidases be resolved?

  • Methodological Answer :

  • Substrate-Specific Variability : Ki_i values differ when using nicotinamide (NAM) vs. pyrazinamide (PZA) as substrates due to distinct binding modes. Validate via dual-substrate kinetic assays .
  • Assay Interference : Fluorescent/colorimetric artifacts (e.g., inhibitor-SNP interactions) necessitate orthogonal validation via LC-MS or isothermal titration calorimetry (ITC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.